methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate
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Overview
Description
Methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate is a compound that belongs to the class of trifluoromethyl-containing heterocycles. These compounds are known for their unique chemical properties and significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group (-CF₃) is particularly notable for its strong electron-withdrawing properties, which can significantly alter the chemical behavior of the molecules it is part of .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts, such as trifluoromethyl iodide (CF₃I) and a suitable radical initiator.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors for the lithiation of intermediates followed by trapping with electrophiles has been reported . This method allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form trifluoromethyl ketones.
Reduction: Reduction reactions can be used to modify the benzodiazole ring, potentially leading to the formation of different functional groups.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide (CF₃I), lithium diisopropylamide (LDA), and various radical initiators. Reaction conditions often involve the use of inert atmospheres, low temperatures, and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted benzodiazoles .
Scientific Research Applications
Methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group can significantly alter the electronic properties of the molecule, enhancing its ability to interact with enzymes, receptors, or other proteins . This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and have similar electronic properties.
Trifluoromethyl ethers: These compounds also contain the trifluoromethyl group and are used in similar applications.
Uniqueness
What sets methyl 1-(trifluoromethyl)-1H-1,3-benzodiazole-2-carboxylate apart is its specific structure, which combines the trifluoromethyl group with the benzodiazole ring. This unique combination results in distinct chemical properties and reactivity, making it particularly valuable in the synthesis of complex molecules and the study of biochemical interactions .
Properties
CAS No. |
2694729-19-4 |
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Molecular Formula |
C10H7F3N2O2 |
Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 1-(trifluoromethyl)benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-14-6-4-2-3-5-7(6)15(8)10(11,12)13/h2-5H,1H3 |
InChI Key |
YBSBUAMVRKPCNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2N1C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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